molecular formula C9H12ClN5O2 B8279221 1-(6-Chloro-3-pyridylmethyl)3,3-dimethyl-2-nitroguanidine

1-(6-Chloro-3-pyridylmethyl)3,3-dimethyl-2-nitroguanidine

Cat. No. B8279221
M. Wt: 257.68 g/mol
InChI Key: NRKRPOHWHYCORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05051434

Procedure details

1-(2-chloro-5-pyridylmethyl)-2-methyl-3-nitroisothiourea (1.3 g) was dissolved in ethanol (20 ml) and to the solution was added an aqueous solution (50%) of dimethylamine (0.5 g) at room temperature, followed by one-day stirring at 30° C. The ethanol in the solution was distilled off under reduced pressure and it was purified on a chromatographic column (the eluent was a mixture of methanol and chloroform) so as to obtain the desired 3-(2-chloro-5-pyridylmethyl)-1,1-dimethyl-2-nitroguanidine (1.2 g) having a melting point in the range of from 158° to 160° C.
Name
1-(2-chloro-5-pyridylmethyl)-2-methyl-3-nitroisothiourea
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:10](=[N:13][N+:14]([O-:16])=[O:15])SC)=[CH:4][N:3]=1.[CH3:17][NH:18][CH3:19]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:10](=[N:13][N+:14]([O-:16])=[O:15])[N:18]([CH3:19])[CH3:17])=[CH:4][N:3]=1

Inputs

Step One
Name
1-(2-chloro-5-pyridylmethyl)-2-methyl-3-nitroisothiourea
Quantity
1.3 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CNC(SC)=N[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirring at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by one-day
DISTILLATION
Type
DISTILLATION
Details
The ethanol in the solution was distilled off under reduced pressure and it
CUSTOM
Type
CUSTOM
Details
was purified on a chromatographic column (the eluent
ADDITION
Type
ADDITION
Details
a mixture of methanol and chloroform) so as

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CNC(N(C)C)=N[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.